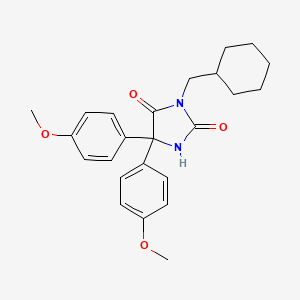
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione, also known as CBX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CBX belongs to the group of imidazolidine-2,4-dione derivatives and has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mecanismo De Acción
The exact mechanism of action of 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer progression, inflammation, and oxidative stress. 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been found to inhibit the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and proliferation. 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Furthermore, 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been found to scavenge free radicals and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione can induce apoptosis and inhibit cell proliferation in cancer cell lines, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has also been found to reduce tumor growth in animal models of cancer and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in in vivo experiments. Additionally, 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has not been extensively studied in clinical trials, which limits its potential for clinical application.
Direcciones Futuras
There are several future directions for research on 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione in animal models and clinical trials. Another potential direction is to investigate the mechanism of action of 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione in more detail, which could lead to the development of more potent and selective derivatives. Additionally, studies are needed to investigate the potential side effects of 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione and its interactions with other drugs.
Métodos De Síntesis
The synthesis of 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione involves the reaction between 4-methoxybenzylamine and cyclohexanone to form 4-methoxyphenylcyclohexyl ketone. This intermediate product is then reacted with urea to produce 3-(cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione. The purity of the compound can be increased by recrystallization from solvents such as ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been extensively studied for its potential therapeutic properties. Studies have shown that 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione exhibits anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various cancer cell lines, including breast, prostate, and lung cancer. 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Additionally, 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
3-(cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-29-20-12-8-18(9-13-20)24(19-10-14-21(30-2)15-11-19)22(27)26(23(28)25-24)16-17-6-4-3-5-7-17/h8-15,17H,3-7,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSUPAZFVCWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC3CCCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

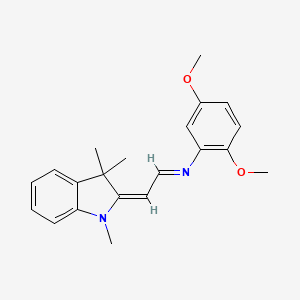
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)
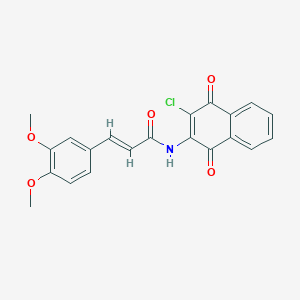

![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
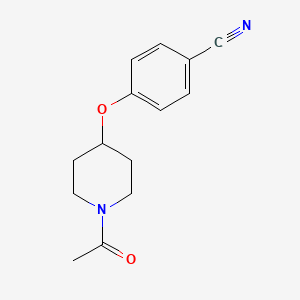
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
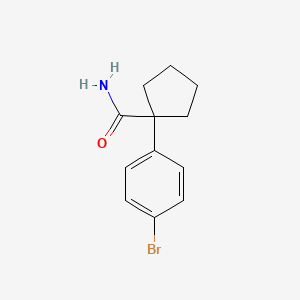
![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)